N-Hydroxy-2-pyridin-3-yl-acetamidine CAS 261735-05-1 properties
N-Hydroxy-2-pyridin-3-yl-acetamidine CAS 261735-05-1 properties
Synthetic Architecture & Medicinal Utility in Heterocyclic Construction
Executive Summary
N-Hydroxy-2-(pyridin-3-yl)acetamidine (CAS 261735-05-1) represents a critical amphoteric building block in modern medicinal chemistry. Structurally composed of a pyridine ring linked to an amidoxime functionality via a methylene bridge, this compound serves as a pivotal intermediate for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles —a privileged scaffold in GPCR ligands and kinase inhibitors. Furthermore, its amidoxime moiety acts as a validated bioisostere for carboxylic acids and a prodrug precursor for amidines, offering improved oral bioavailability and blood-brain barrier (BBB) penetration compared to their ionic counterparts.
This guide details the physicochemical profile, a robust self-validating synthetic protocol, and the downstream application of CAS 261735-05-1 in high-fidelity heterocyclic library generation.
Part 1: Chemical Identity & Physicochemical Profiling[1]
The dual nature of the pyridine nitrogen (basic) and the amidoxime group (amphoteric) dictates the solubility and reactivity profile of this molecule.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance |
| CAS Number | 261735-05-1 | Unique Identifier |
| IUPAC Name | N'-Hydroxy-2-(pyridin-3-yl)ethanimidamide | Systematic Nomenclature |
| Molecular Formula | C₇H₉N₃O | Stoichiometry |
| Molecular Weight | 151.17 g/mol | Fragment-based Drug Design (FBDD) |
| Predicted pKa | ~5.2 (Pyridine N), ~11.5 (Oxime OH) | Buffer selection for HPLC/Extraction |
| LogP (Predicted) | 0.2 – 0.5 | High aqueous solubility; low lipophilicity |
| Solubility | DMSO, Methanol, Ethanol, Dilute Acid | Compatible with polar organic synthesis |
| Appearance | White to off-white crystalline solid | Visual purity indicator |
Structural Analysis
The molecule features a 3-pyridyl headgroup.[1][2] Unlike the 2-pyridyl or 4-pyridyl isomers, the 3-pyridyl position is electronically unique; it is less deactivated than the 2/4 positions regarding electrophilic aromatic substitution but maintains the electron-withdrawing inductive effect (-I), which subtly lowers the pKa of the amidoxime protons compared to benzyl analogs.
Part 2: Robust Synthetic Protocol (Self-Validating)
The synthesis of CAS 261735-05-1 is achieved via the nucleophilic addition of hydroxylamine to 3-pyridylacetonitrile. This reaction is thermodynamically driven but requires careful pH control to prevent the formation of amide by-products (via hydrolysis).
Reagents & Materials
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Precursor: 3-Pyridylacetonitrile (CAS 6443-85-2).
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Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl).
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Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA).
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Solvent: Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Methodology
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Free Base Generation:
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Dissolve Hydroxylamine HCl (1.2 equiv) in Ethanol (10 mL/g of nitrile).
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Add Na₂CO₃ (1.2 equiv) dissolved in a minimum amount of water. Stir for 30 minutes at room temperature.
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Checkpoint: A white precipitate (NaCl) will form. The solution now contains free hydroxylamine.
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Nucleophilic Addition:
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Add 3-Pyridylacetonitrile (1.0 equiv) dropwise to the hydroxylamine solution.
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Heat the reaction mixture to reflux (78°C) for 4–6 hours.
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In-Process Control (IPC) – The Self-Validating Step:
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TLC: Use mobile phase DCM:MeOH (9:1). The starting nitrile (high R_f) should disappear. The amidoxime product will appear as a more polar spot (lower R_f).
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Visualization: Stain with Ferric Chloride (FeCl₃) solution. Amidoximes form a characteristic red/violet complex with Fe(III), confirming the formation of the N-hydroxy functionality. This is a critical "Go/No-Go" gate.
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Work-up & Isolation:
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Filter off inorganic salts while hot.
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Concentrate the filtrate under reduced pressure.
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Recrystallize the residue from Isopropanol or Ethanol/Ether to yield the pure product.
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Reaction Mechanism Diagram
The following diagram illustrates the transformation from nitrile to amidoxime and its subsequent utility.
Figure 1: Synthetic pathway for CAS 261735-05-1 and its downstream conversion to oxadiazoles.
Part 3: Medicinal Chemistry Applications[4][7][8][9]
1. Precursor for 1,2,4-Oxadiazoles
The primary utility of CAS 261735-05-1 is in the synthesis of 3-(pyridin-3-ylmethyl)-5-substituted-1,2,4-oxadiazoles. This heterocycle is a bioisostere for esters and amides but possesses superior metabolic stability against esterases and peptidases.
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Protocol: React CAS 261735-05-1 with a carboxylic acid using a coupling agent (e.g., CDI, T3P) or an acid chloride in pyridine.
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Thermal Cyclization: The O-acylated amidoxime intermediate undergoes cyclodehydration at elevated temperatures (100–110°C) to close the ring.
2. Amidoxime Prodrug Strategy
In drug development, highly basic amidines often suffer from poor oral absorption due to ionization at physiological pH. The N-hydroxy group of CAS 261735-05-1 masks this basicity, increasing lipophilicity. Once absorbed, the mARC (mitochondrial Amidoxime Reducing Component) enzyme system reduces the N-O bond, liberating the active amidine in vivo.
3. Metal Chelation
The bidentate nature of the amidoxime group (N and O donors), combined with the pyridine nitrogen, makes this molecule a versatile ligand for constructing metallo-pharmaceuticals or for use in chelation therapy studies.
References
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Synthesis of Amidoximes
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Medicinal Utility (Oxadiazoles)
- Citation: "Pyridyl-substituted amidoximes are key intermediates for the synthesis of 1,2,4-oxadiazoles, which serve as bioisosteres in various therapeutic agents."
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Source:Molecules, "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[5] Link
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Chemical Identity Verification
- Prodrug Mechanism (General)
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-(3-hydroxypyridin-2-yl)acetamide | C7H8N2O2 | CID 573434 - PubChem [pubchem.ncbi.nlm.nih.gov]

